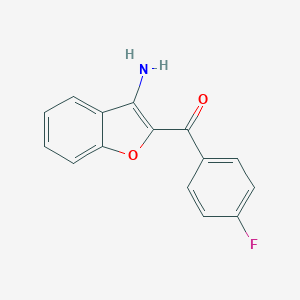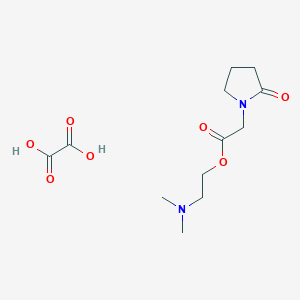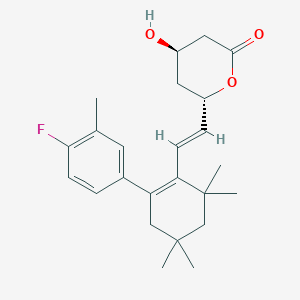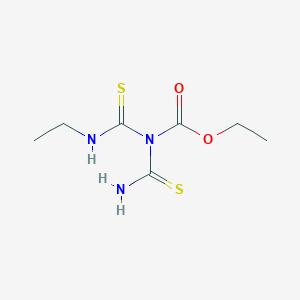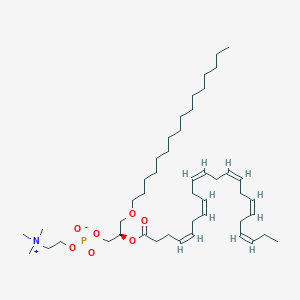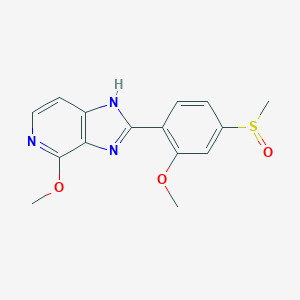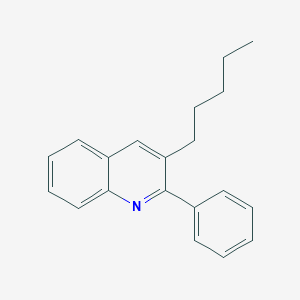
3-Pentyl-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentyl-2-phenylquinoline, also known as PPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPQ belongs to the class of quinolines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学的研究の応用
3-Pentyl-2-phenylquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. 3-Pentyl-2-phenylquinoline has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-Pentyl-2-phenylquinoline has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
作用機序
The exact mechanism of action of 3-Pentyl-2-phenylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the pathogenesis of various diseases. 3-Pentyl-2-phenylquinoline has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. 3-Pentyl-2-phenylquinoline has also been shown to inhibit the activation of NF-κB signaling pathways, which play a key role in the regulation of inflammation and immune responses. Additionally, 3-Pentyl-2-phenylquinoline has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-Pentyl-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. 3-Pentyl-2-phenylquinoline has been shown to inhibit the growth and replication of bacterial and fungal pathogens, reduce inflammation and oxidative stress, and induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglial cells.
実験室実験の利点と制限
3-Pentyl-2-phenylquinoline has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, anti-inflammatory activity, and anticancer activity. 3-Pentyl-2-phenylquinoline is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, 3-Pentyl-2-phenylquinoline also has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 3-Pentyl-2-phenylquinoline can be toxic at high concentrations, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the research and development of 3-Pentyl-2-phenylquinoline. One potential application of 3-Pentyl-2-phenylquinoline is in the development of new antimicrobial agents to combat drug-resistant bacterial and fungal infections. 3-Pentyl-2-phenylquinoline could also be used as a lead compound for the development of new anti-inflammatory and anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Pentyl-2-phenylquinoline and to optimize its pharmacological properties for use in clinical settings.
合成法
3-Pentyl-2-phenylquinoline can be synthesized using a variety of methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst, followed by a ring closure reaction. The Friedlander reaction involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a Lewis acid catalyst, followed by a cyclization reaction. The Skraup synthesis involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a strong acid catalyst, followed by a ring closure reaction. Each of these methods has its advantages and disadvantages, and the choice of method depends on the desired yield and purity of the final product.
特性
CAS番号 |
136800-94-7 |
|---|---|
製品名 |
3-Pentyl-2-phenylquinoline |
分子式 |
C20H21N |
分子量 |
275.4 g/mol |
IUPAC名 |
3-pentyl-2-phenylquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3 |
InChIキー |
FNLZZWRVNJRQET-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
正規SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
同義語 |
3-PENTYL-2-PHENYL-QUINOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



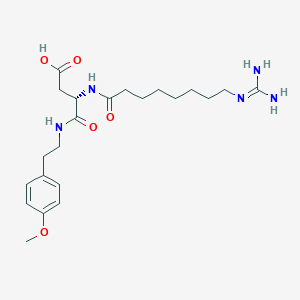
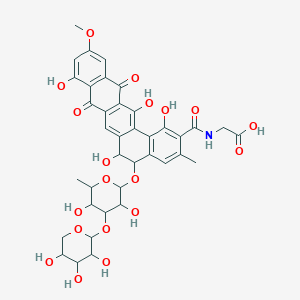
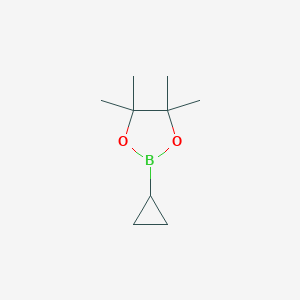
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
